

Tamra-peg4-cooh molecular weight and formula

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In-Depth Technical Guide to TAMRA-PEG4-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-COOH is a fluorescent labeling reagent widely utilized in biological research and drug development. It comprises a tetramethylrhodamine (TAMRA) fluorophore linked to a carboxylic acid via a 4-unit polyethylene glycol (PEG) spacer. This combination of a bright, photostable dye and a flexible, hydrophilic linker makes it an invaluable tool for the fluorescent labeling of a variety of biomolecules, including peptides, proteins, antibodies, and oligonucleotides. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, typically through the formation of a stable amide bond. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with TAMRA-PEG4-COOH.

Core Properties

The fundamental characteristics of **TAMRA-PEG4-COOH** are summarized below, providing a quick reference for experimental design.



Property	Value	Reference(s)
Molecular Weight	677.74 g/mol	[1]
Chemical Formula	C36H43N3O10	[1][2][3]
Excitation Maximum (\(\lambda\)ex)	~553 nm	[2]
Emission Maximum (λem)	~575 nm	[2]
Appearance	Red solid	
Solubility	Water, DMSO, DMF	[2]
Reactive Group	Carboxylic Acid (-COOH)	
Target Functional Group	Primary Amines (-NH2)	_

Experimental Protocols

The conjugation of **TAMRA-PEG4-COOH** to biomolecules is most commonly achieved through a two-step process involving the activation of the carboxylic acid group followed by its reaction with a primary amine on the target molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a widely adopted method for this purpose.

General Protocol for Labeling Amine-Containing Molecules with TAMRA-PEG4-COOH

This protocol provides a general framework for the conjugation of **TAMRA-PEG4-COOH** to proteins or other molecules containing primary amines. Optimization may be required for specific applications.

Materials:

TAMRA-PEG4-COOH

- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0



- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- · Desalting column or dialysis equipment
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Dissolve **TAMRA-PEG4-COOH**: Prepare a stock solution of **TAMRA-PEG4-COOH** in anhydrous DMF or DMSO. The concentration will depend on the specific application and the scale of the reaction.
- Prepare the Amine-Containing Molecule: Dissolve the biomolecule to be labeled in the Coupling Buffer at a suitable concentration.
- Activate TAMRA-PEG4-COOH:
 - In a separate tube, add the desired molar excess of TAMRA-PEG4-COOH to the Activation Buffer.
 - Add a molar excess of EDC and NHS (or Sulfo-NHS) to the TAMRA-PEG4-COOH solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over TAMRA-PEG4-COOH.
 - Incubate the activation reaction for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated TAMRA-PEG4-NHS ester solution to the solution of the aminecontaining molecule.



- The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.
- Incubate the reaction for 2 hours to overnight at room temperature or 4°C, with gentle mixing. The optimal time and temperature should be determined empirically.
- Quench the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted dye and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Experimental Workflow for Amine Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with **TAMRA-PEG4-COOH**.

Caption: General workflow for labeling biomolecules with TAMRA-PEG4-COOH.

Signaling Pathway Visualization

While **TAMRA-PEG4-COOH** is a labeling reagent and not directly involved in signaling pathways, it is a crucial tool for studying them. For instance, a TAMRA-labeled antibody can be used to visualize a specific receptor in a signaling cascade through immunofluorescence microscopy.

The following diagram illustrates a simplified, hypothetical signaling pathway where a TAMRA-labeled antibody could be used to detect the activation of a receptor tyrosine kinase (RTK).

Caption: Use of a TAMRA-labeled antibody to detect receptor activation.

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